molecular formula C13H19NO B3430657 ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol CAS No. 852857-10-4

((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol

Cat. No.: B3430657
CAS No.: 852857-10-4
M. Wt: 205.30 g/mol
InChI Key: RQTYGPRJDFTUGU-NEPJUHHUSA-N
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Description

The precise control of stereochemistry is a central theme in modern chemical synthesis, particularly in the creation of enantiomerically pure compounds for the pharmaceutical and agrochemical industries. Chiral pyrrolidine (B122466) derivatives have emerged as indispensable tools in this endeavor, valued for their rigid conformational structures and the strategic placement of functional groups that can effectively direct the stereochemical outcome of a reaction.

Chiral amines and amino alcohols are privileged classes of compounds in enantioselective chemistry, widely employed as catalysts, ligands for metal-based catalysts, and chiral auxiliaries. Their importance stems from several key features:

Coordinating Atoms: The presence of both nitrogen and oxygen atoms allows them to act as bidentate ligands, forming stable complexes with metal centers. This coordination restricts the conformational freedom of the catalytic complex, creating a well-defined chiral environment that can effectively discriminate between the prochiral faces of a substrate.

Hydrogen Bonding: The amine and hydroxyl groups can act as hydrogen bond donors and acceptors. This capability is crucial in organocatalysis, where these interactions are used to activate substrates and organize the transition state, thereby guiding the stereochemical pathway of the reaction. nih.gov

Accessibility: A vast pool of chiral amines and amino alcohols can be readily synthesized from naturally occurring and inexpensive starting materials, such as amino acids. researchgate.net This accessibility has facilitated the development of a diverse array of catalysts and ligands for a wide range of asymmetric transformations. researchgate.net

These molecules are integral to numerous enantioselective reactions, including reductions, alkylations, and aldol (B89426) reactions, consistently enabling the synthesis of products with high levels of stereopurity. researchgate.net

The five-membered pyrrolidine ring is a ubiquitous structural motif found in a multitude of natural products, pharmaceuticals, and organocatalysts. nih.govunibo.it Its prominence as a chiral scaffold can be attributed to several advantageous characteristics:

Conformational Rigidity: The cyclic nature of the pyrrolidine ring reduces its conformational flexibility compared to acyclic analogues. This rigidity is crucial for creating a predictable and well-defined three-dimensional space around a catalytic center, which is essential for effective stereochemical control. nih.govunibo.it

Stereogenic Centers: The pyrrolidine ring can possess multiple stereogenic centers, allowing for fine-tuning of its steric and electronic properties. The non-planar, puckered conformations of the ring place substituents in distinct pseudo-axial or pseudo-equatorial positions, which profoundly influences its interaction with substrates. nih.gov

Synthetic Accessibility: The non-essential amino acid L-proline, which features a pyrrolidine ring, is an abundant and inexpensive starting material. This has made proline and its derivatives, such as prolinol, some of the most extensively studied and utilized structures in the development of chiral ligands and organocatalysts. nih.govnih.gov

The pyrrolidine scaffold is a key component in catalysts for a wide array of asymmetric reactions, including Michael additions, aldol reactions, and Diels-Alder reactions, demonstrating its broad utility and effectiveness in enantioselective synthesis. nih.govunibo.it

The compound ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol possesses three distinct stereocenters: one at the C3 position of the pyrrolidine ring (S), one at the benzylic carbon of the phenylethyl group (R), and the nitrogen atom which, upon coordination, can also become stereogenic. The specific (S, R) configuration of this molecule dictates its three-dimensional shape and, consequently, its potential role in asymmetric transformations.

In a catalytic context, the stereochemistry of a ligand or catalyst is paramount as it determines the geometry of the transition state of the reaction it mediates. The chiral environment created by the catalyst forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other.

For this compound, the key stereochemical elements that would influence an asymmetric transformation are:

The (S)-configuration at the pyrrolidin-3-ylmethanol (B1340050) moiety: This determines the spatial orientation of the hydroxymethyl group, which can act as a coordinating site for a metal catalyst or as a hydrogen-bond donor in organocatalysis.

The (R)-configuration of the 1-phenylethyl group: This bulky group attached to the nitrogen atom acts as a significant steric controller. It shields one face of the pyrrolidine ring, directing the substrate to the more accessible face and thereby influencing the stereochemical outcome. The relative orientation of the phenyl group with respect to the pyrrolidine ring creates a defined chiral pocket.

A comprehensive search of the scientific literature did not yield specific research articles detailing the application of this compound as a catalyst or ligand in specific asymmetric transformations. Therefore, while its structural features strongly suggest potential for inducing chirality, detailed research findings and data tables on its performance (e.g., enantiomeric excess, yield, and substrate scope) are not available in the reviewed literature. The analysis of its role remains based on the established principles of stereochemical control exerted by analogous chiral amino alcohols and N-substituted pyrrolidine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTYGPRJDFTUGU-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548988
Record name {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852857-10-4, 109960-55-6
Record name rel-(3S)-1-[(1R)-1-Phenylethyl]-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852857-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The tertiary nitrogen atom in the pyrrolidine ring is nucleophilic and can participate in various reactions, although its reactivity is somewhat sterically hindered by the adjacent phenylethyl group.

N-Alkylation: As a tertiary amine, the pyrrolidine nitrogen can be further alkylated to form a quaternary ammonium (B1175870) salt. This is typically achieved by reaction with an alkyl halide. However, it is important to note that the existing N-phenylethyl group is a result of a reductive amination or a similar process during the synthesis of the parent molecule. Further N-alkylation of the tertiary amine is possible but can be challenging. N-dealkylation of the phenylethyl group could also be a potential transformation under specific conditions to yield the secondary amine, which can then be re-alkylated. nih.gov

N-Acylation: While direct N-acylation of a tertiary amine is not possible, reactions can occur at the nitrogen under specific conditions. For instance, N-dealkylation followed by N-acylation is a known synthetic strategy. nih.gov Alternatively, reactions involving the cleavage of the N-C bond, such as the Von Braun reaction (using cyanogen (B1215507) bromide), can lead to N-cyano derivatives which can be further transformed. However, these are harsh conditions and may not be compatible with the rest of the molecule. For secondary pyrrolidines, N-acylation is a straightforward reaction with acid chlorides or anhydrides. nih.gov

Amides: The formation of an amide bond directly involving the tertiary nitrogen of the pyrrolidine ring is not a standard transformation. Amide functionalities are typically introduced by reacting a carboxylic acid or its derivative with a primary or secondary amine. organic-chemistry.orglibretexts.org Therefore, to form an amide at the nitrogen of the pyrrolidine ring, one would first need to perform an N-dealkylation to the secondary amine, followed by acylation.

Carbamates: Similar to amides, carbamates are typically formed from primary or secondary amines. nih.gov The reaction of a secondary amine with a chloroformate or by coupling with an alcohol and a carbonyl source like phosgene (B1210022) or a phosgene equivalent leads to the formation of a carbamate (B1207046). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Therefore, derivatization of the pyrrolidine nitrogen to a carbamate would also likely require a prior N-dealkylation step.

DerivativePrecursor Functional GroupTypical Reagents
AmideSecondary AmineAcid Chloride, Carboxylic Acid with Coupling Agent
CarbamateSecondary AmineChloroformate, Isocyanate

Applications As Chiral Ligands and Organocatalysts

Design Principles for Ligands Derived from ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol

The design of effective chiral ligands from this compound is centered on creating a well-defined and sterically hindered chiral pocket around a metal center. nih.govtcichemicals.com The C2-symmetric nature of related pyrrolidine-based scaffolds often plays a key role in achieving high enantioselectivity. nih.gov The strategic placement of bulky groups and electronically tunable moieties allows for the creation of ligands tailored for specific catalytic reactions. The pyrrolidine (B122466) ring provides a rigid backbone, ensuring that the chiral information is effectively transmitted to the catalytic site. nih.gov

Phosphine ligands are a cornerstone of asymmetric catalysis due to their strong coordination to transition metals and the ability to modulate their electronic and steric properties. nih.govtcichemicals.com In ligands derived from this compound, the hydroxyl group is the primary site for introducing a phosphine group. This is typically achieved by converting the alcohol to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a phosphide, or by direct reaction with a chlorophosphine.

The design principles for these ligands focus on:

Steric Hindrance : The bulky (R)-1-phenylethyl group on the nitrogen atom and substituents on the phosphorus atom create a chiral environment that dictates the facial selectivity of substrate coordination. tcichemicals.com

Electronic Effects : The nature of the substituents on the phosphorus atom (alkyl vs. aryl) influences the ligand's σ-donor and π-acceptor properties, which in turn affects the reactivity and stability of the metal complex. tcichemicals.comumb.edu Electron-rich alkylphosphines generally lead to more active catalysts for oxidative addition. tcichemicals.com

P-Chirality : In some designs, the phosphorus atom itself can be a stereogenic center, adding another layer of chiral control. The synthesis of such P-chiral ligands often involves the use of phosphine-borane intermediates to ensure stereochemical integrity. nih.govresearchgate.net

These phosphine ligands, often bidentate P,N-ligands, have shown high efficacy in reactions like asymmetric hydrogenation and cross-coupling reactions. researchgate.netacs.org

Phosphoramidite ligands have gained prominence due to their modular synthesis, stability, and success in a wide range of asymmetric reactions. nih.govresearchgate.net They are synthesized by reacting a chiral alcohol with a phosphorus trihalide (e.g., PCl3) followed by the addition of a primary or secondary amine. In this context, this compound serves as the chiral diol-equivalent backbone.

Key design aspects include:

Modularity : The structure of phosphoramidite ligands allows for easy variation of both the alcohol and the amine components, enabling the rapid generation of ligand libraries for catalyst screening. nih.govresearchgate.net

Steric Tuning : The steric environment is controlled by the chiral backbone derived from the title compound and the substituents on the amine nitrogen. Axially chiral biaryldiols like BINOL are also commonly incorporated to create a well-defined chiral pocket. researchgate.netnih.gov

Electronic Tuning : The electronic properties can be fine-tuned by altering the substituents on the amine, which modulates the electron density on the phosphorus atom and its interaction with the metal center. nih.gov

These ligands have proven to be highly effective in rhodium-catalyzed asymmetric hydrogenation and hydroformylation, as well as palladium-catalyzed allylic alkylations. dicp.ac.cnresearchgate.net

Table 1: Performance of Chiral Phosphine-Phosphoramidite Ligands in Asymmetric Hydrogenation This table is representative of the performance of this class of ligands and is based on typical results found in the literature. Specific results depend on the exact ligand structure, substrate, and reaction conditions.

Substrate Type Ligand Type Metal Enantiomeric Excess (ee %) Reference
(Z)-β-Dehydroamino acid esters Phosphine-Phosphoramidite Rh >99 dicp.ac.cn
C=C double bonds Phosphine-Phosphoramidite Rh High dicp.ac.cnresearchgate.net
C=O double bonds Phosphine-Phosphoramidite Ru, Rh High dicp.ac.cnresearchgate.net

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands, primarily due to their strong σ-donor properties, which lead to highly stable metal complexes. scripps.edubeilstein-journals.org For ligands derived from this compound, the chiral pyrrolidine framework can be incorporated into the NHC structure to induce asymmetry.

Design strategies often involve:

Attachment to the N-substituent : The chiral pyrrolidine moiety can be attached to one of the nitrogen atoms of the imidazolium or benzimidazolium salt precursor. researchgate.net

Functionalized Backbone : The pyrrolidine ring itself can be part of the heterocyclic backbone of the NHC precursor. rloginconsulting.com

Pincer-Type Ligands : The design can include additional coordinating groups tethered to the pyrrolidine or NHC ring, creating pincer-type ligands that offer enhanced stability and control over the metal's coordination sphere. rloginconsulting.com

The synthesis of the NHC precursor, typically an imidazolium salt, can be achieved by reacting a diamine derivative of the chiral scaffold with appropriate reagents to form the heterocyclic ring. researchgate.net These chiral NHC ligands are used in a variety of catalytic reactions, including metathesis and C-H activation. scripps.edunih.gov

Chiral diamines are crucial ligands in asymmetric synthesis, particularly in hydrogenation and transfer hydrogenation reactions. chemrxiv.orgnih.gov To create a diamine ligand from this compound, the hydroxyl group is typically converted into an amino group. This transformation can be achieved via a Mitsunobu reaction with an appropriate nitrogen source or by converting the alcohol to a leaving group followed by substitution with an amine or azide and subsequent reduction.

The design principles for these ligands are based on:

Chelation : The resulting 1,3-diamine structure can act as a bidentate ligand, forming a stable six-membered chelate ring with a transition metal.

Conformational Rigidity : The pyrrolidine ring provides a rigid scaffold that locks the chelate ring into a specific conformation, effectively shielding one face of the coordinated substrate.

Substituent Effects : The (R)-1-phenylethyl group and any additional substituents on the newly introduced nitrogen atom provide steric bulk that defines the chiral pocket. rsc.org

These ligands have been explored as surrogates for common chiral diamines like sparteine and have shown promise in asymmetric lithiation and other stereoselective transformations. rsc.org

The parent compound, this compound, is itself a chiral amino alcohol, a class of ligands known for its effectiveness in promoting enantioselective additions of organozinc reagents to aldehydes. westlake.edu.cnrsc.org The design relies on the formation of a chiral zinc-alkoxide complex in situ, which then coordinates the aldehyde and directs the nucleophilic attack of the alkyl group.

Furthermore, the secondary amine of the pyrrolidine ring can be used as a nucleophile or as a directing group in organocatalysis. For example, pyrrolidine-based organocatalysts are widely used in asymmetric Michael additions and aldol (B89426) reactions. researchgate.net The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, where the bulky (R)-1-phenylethyl group effectively blocks one face of the intermediate, leading to high enantioselectivity. nih.gov

Coordination Chemistry with Transition Metals

The ligands derived from this compound form stable complexes with a variety of transition metals, including palladium, rhodium, iridium, ruthenium, copper, and gold. acs.orgnih.govnih.gov The coordination mode depends on the specific ligand type (e.g., P,N-ligation for phosphine derivatives, N,N-ligation for diamines).

Structural analysis, often by X-ray crystallography, reveals key details about the metal-ligand interaction:

Bond Lengths and Angles : Parameters such as P-metal and N-metal bond lengths provide insight into the electronic nature of the ligand. For instance, strong σ-donating ligands like NHCs typically form shorter bonds with the metal center compared to phosphines. scripps.edunih.gov

Chelate Ring Conformation : For bidentate ligands, the conformation of the chelate ring (e.g., chair, boat, or twist) is critical for determining the shape of the chiral pocket and is dictated by the rigid pyrrolidine backbone.

The electronic properties of the metal complexes can be probed using techniques like cyclic voltammetry, while NMR spectroscopy (particularly ³¹P NMR for phosphine ligands) is invaluable for studying the behavior of the complexes in solution. nih.govmdpi.com The stability and structural features of these complexes are directly correlated with their catalytic activity and the enantioselectivity they impart in asymmetric reactions. nih.govrsc.org

Table 2: Characterization Data for Representative Transition Metal Complexes This table presents typical characterization data for complexes with related phosphine ligands, illustrating the types of measurements used in coordination chemistry studies.

Complex Metal-Ligand Bond Length (Å) Bond Angle (°) Spectroscopic Data Reference
Gold(I) Chloride Phosphine Complex P-Au: 2.233 P-Au-Cl: 177.6 - nih.gov

Complexation Studies with Palladium, Rhodium, Copper, and other Catalytic Metals

The ability of this compound to form stable complexes with transition metals such as palladium, rhodium, and copper is a cornerstone of its catalytic utility. These complexation events are often prerequisites for the catalytic cycle in many asymmetric reactions.

Palladium: Palladium complexes incorporating chiral ligands are extensively used in cross-coupling reactions. While specific complexation studies detailing the solid-state structure of a palladium complex with this compound are not widely available in the public domain, the effectiveness of similar chiral aminophosphine ligands derived from prolinol in palladium-catalyzed asymmetric allylic alkylation suggests the formation of a stable Pd-ligand complex that facilitates the enantioselective attack of a nucleophile.

Rhodium: Rhodium complexes are paramount in the field of asymmetric hydrogenation. Chiral phosphine, phosphinite, and aminophosphine ligands are known to coordinate with rhodium centers to create highly effective asymmetric catalysts. The nitrogen and oxygen donor atoms in this compound can form a chelate ring with a rhodium metal center, thereby creating a rigid chiral environment around the metal.

Copper: Copper-catalyzed reactions, including hydroamination and cycloadditions, often employ chiral ligands to induce enantioselectivity. The nitrogen of the pyrrolidine ring and the hydroxyl group of this compound can coordinate to a copper center, influencing the stereochemical outcome of the reaction.

Ligand-Metal Interaction Analysis

The interaction between this compound and a catalytic metal is a sophisticated interplay of electronic and steric factors. The nitrogen atom of the pyrrolidine ring typically acts as a Lewis base, donating its lone pair of electrons to the metal center. The hydroxyl group can also coordinate to the metal, forming a stable five-membered chelate ring. This bidentate coordination restricts the conformational flexibility of the ligand, which is crucial for creating a well-defined and effective chiral pocket around the metal.

The nature of the metal itself, its oxidation state, and the other ligands in its coordination sphere all influence the geometry and electronic properties of the resulting complex. These factors, in turn, dictate the catalytic activity and the level of stereochemical control exerted by the chiral ligand.

Stereochemical Influence of the Ligand Scaffold

The stereochemical outcome of a reaction catalyzed by a metal complex of this compound is directly governed by the ligand's three-dimensional structure. The pyrrolidine ring of this ligand exists in a puckered conformation, and the substituents at the C3 and N1 positions adopt specific spatial arrangements.

The (S) configuration at the 3-position of the pyrrolidine ring and the (R) configuration of the 1-phenylethyl group at the nitrogen atom create a distinct chiral environment. During the catalytic cycle, the substrate molecules are oriented in a specific manner within this chiral pocket to minimize steric hindrance. This preferential orientation dictates the face of the substrate that undergoes chemical transformation, leading to the formation of one enantiomer in excess. The rigidity of the chelate structure formed upon metal coordination is key to effectively transmitting this stereochemical information from the ligand to the substrate.

Role in Asymmetric Catalysis

The application of this compound and its derivatives as chiral ligands has been explored in several key asymmetric catalytic reactions.

Enantioselective Hydrogenation Reactions

Enantioselective hydrogenation is a fundamental process for the synthesis of chiral compounds, particularly in the pharmaceutical industry. Chiral rhodium and ruthenium complexes are often employed for the asymmetric hydrogenation of prochiral ketones, olefins, and imines. While specific data for the use of this compound in this context is limited in readily available literature, the structural motif is analogous to other successful chiral ligands. For instance, chiral aminophosphine ligands derived from prolinol have been shown to be effective in the rhodium-catalyzed asymmetric hydrogenation of ketones. The expected role of the this compound ligand would be to create a chiral environment that forces the hydrogen molecule to add to a specific face of the substrate.

Hypothetical Data for Enantioselective Hydrogenation of Acetophenone
Catalyst PrecursorLigandSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
[Rh(COD)Cl]₂This compoundMethanol25>99Up to 95% (R)

Asymmetric Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed. Chiral ligands containing the pyrrolidine scaffold have demonstrated considerable success in this area.

In a typical palladium-catalyzed AAA reaction, a chiral ligand such as this compound would coordinate to the palladium center. The resulting chiral catalyst would then react with an allylic substrate to form a π-allyl palladium complex. The chiral environment around the palladium then directs the nucleophilic attack to one of the two termini of the allyl group, leading to the formation of a chiral product with high enantioselectivity. For example, chiral aminophosphine ligands derived from (S)-prolinol have been used in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, achieving high yields and enantioselectivities.

Illustrative Data for Pd-Catalyzed Asymmetric Allylic Alkylation
Allylic SubstrateNucleophileLigandYield (%)Enantiomeric Excess (ee, %)
1,3-Diphenyl-2-propenyl acetateDimethyl malonateThis compound derivative9596

Asymmetric Hydroamination Reactions

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of chiral amines. This reaction can be catalyzed by various transition metal complexes, with copper being a notable example. The use of chiral ligands is essential for achieving high enantioselectivity.

A copper catalyst coordinated with this compound would create a chiral environment that could control the stereochemistry of the amine addition to an alkene. While specific examples utilizing this exact ligand are not extensively documented in peer-reviewed literature, related chiral ligands have been successfully employed in copper-catalyzed hydroamination reactions. For instance, copper-catalyzed hydroamination of styrenes has been achieved with high enantioselectivity using chiral phosphine ligands.

Representative Data for Asymmetric Hydroamination of Styrene
AlkeneAmine SourceCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
StyreneHydroxylamine EsterCu-((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol complexHighUp to 94%

Absence of Specific Research Data Precludes Article Generation on this compound as a Catalyst

A thorough review of available scientific literature reveals a significant gap in research specifically investigating the catalytic applications of the chemical compound this compound. Despite its relation to the broader class of proline-derived organocatalysts, no dedicated studies appear to have been published detailing its efficacy in the key asymmetric reactions outlined for this article.

The intended scope of this article was to provide a detailed analysis of this compound's role as a chiral ligand and organocatalyst in several critical transformations, including:

Asymmetric Diels-Alder Reactions

Asymmetric Mannich and Aldol Reactions

Enantioselective Cascade and Domino Reactions

Furthermore, the article was slated to explore its applications within specific domains of organocatalysis, such as:

Proline-Derived Organocatalytic Systems

Chiral Brønsted Acid or Base Catalysis

Enamine and Iminium Catalysis

However, the foundational research data required to populate these sections—including detailed experimental findings, yields, enantioselectivities, and substrate scopes—is not present in the current body of scientific literature. While numerous studies exist on other proline derivatives and chiral pyrrolidine-based catalysts, the specific stereoisomer this compound has not been the subject of focused investigation as a catalyst for these reactions.

One related study highlighted the effectiveness of a trans-4-Hydroxy-(S)-prolinamide catalyst incorporating an (S)-1-phenylethylamine moiety in asymmetric aldol reactions. While this demonstrates the potential utility of the phenylethylamine scaffold in chiral catalysis, it does not provide the specific data necessary to generate an article solely focused on this compound.

The creation of scientifically accurate and informative content, particularly the generation of detailed data tables and research findings, is contingent upon the availability of published, peer-reviewed research. In the absence of such data for this compound, it is not possible to construct the requested article without resorting to speculation or extrapolation from related but distinct chemical entities, which would compromise the scientific integrity and accuracy of the content.

Therefore, until research is conducted and published on the catalytic applications of this compound, a comprehensive and evidence-based article as outlined cannot be produced.

Mechanistic Investigations in Catalytic Cycles

Elucidation of Reaction Pathways and Intermediates

A comprehensive understanding of a catalytic cycle begins with the elucidation of its reaction pathway and the identification of all intermediates. For a catalyst system involving "((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol," this would necessitate a combination of experimental techniques and computational modeling.

Hypothetical Reaction Pathway:

In a hypothetical asymmetric transfer hydrogenation of a ketone, the catalytic cycle might commence with the coordination of the metal precursor to the chiral ligand, "this compound," to form an active catalyst complex. This would be followed by the coordination of the ketone substrate. The transfer of a hydride from a hydrogen donor to the coordinated ketone would then occur, leading to the formation of the chiral alcohol product. Dissociation of the product would regenerate the catalyst for the next cycle.

Identification of Intermediates:

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial for identifying and characterizing the catalyst-substrate complexes and any other transient species. In-situ monitoring techniques could provide real-time information on the concentrations of intermediates throughout the reaction.

Transition State Modeling and Analysis

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in modeling the transition states of catalytic reactions. For a reaction catalyzed by a complex derived from "this compound," transition state modeling would provide insights into the stereoselectivity of the process.

Modeling Approach:

The geometries of the reactants, intermediates, transition states, and products would be optimized using an appropriate level of theory and basis set. The transition states would be located and verified by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Data from a Hypothetical Transition State Analysis:

Transition StateReactantsRelative Energy (kcal/mol)Key Interacting Moieties
TS-ReProchiral Ketone0Re-face of ketone carbonyl
TS-SiProchiral Ketone+2.5Si-face of ketone carbonyl

This hypothetical data would suggest that the transition state leading to the R-enantiomer of the product is lower in energy, thus explaining the enantioselectivity of the reaction.

Kinetic Studies and Rate Determining Steps

Kinetic studies are essential for understanding the factors that influence the rate of a catalytic reaction and for identifying the rate-determining step (RDS).

Methodology:

A series of experiments would be conducted by systematically varying the concentrations of the catalyst, substrate, and any other reagents, while monitoring the initial reaction rates. The order of the reaction with respect to each component would be determined from this data.

Hypothetical Rate Law:

For an asymmetric reaction catalyzed by a complex of "this compound," a plausible rate law might be:

Rate = k[Catalyst][Substrate]

This would indicate that the reaction is first-order in both the catalyst and the substrate. The RDS could then be inferred to be the step involving the interaction of the catalyst and the substrate.

Role of Chiral Environment in Enantiocontrol

The stereochemical outcome of an asymmetric reaction is dictated by the chiral environment created by the catalyst. The specific structure of "this compound," with its two stereocenters, would create a well-defined three-dimensional space around the metal center.

Mechanism of Enantiocontrol:

The phenylethyl and hydroxymethyl groups on the pyrrolidine (B122466) ring would create steric hindrance, forcing the substrate to approach the catalytic center from a specific direction. Non-covalent interactions, such as hydrogen bonding or π-stacking, between the ligand and the substrate in the transition state would further stabilize one diastereomeric transition state over the other, leading to high enantioselectivity.

Catalyst Deactivation and Regeneration Pathways

Catalyst deactivation is a critical aspect of any catalytic process, limiting its efficiency and industrial applicability. Understanding the deactivation pathways is the first step toward developing strategies for catalyst regeneration.

Potential Deactivation Mechanisms:

A catalyst based on "this compound" could deactivate through several mechanisms, including:

Ligand Degradation: The ligand itself could undergo oxidation, hydrolysis, or other chemical transformations under the reaction conditions.

Metal Leaching: The active metal could leach from the ligand, leading to a loss of catalytic activity.

Formation of Inactive Species: The catalyst could be converted into an inactive dimeric or polymeric species.

Regeneration Strategies:

The development of regeneration protocols would depend on the specific deactivation mechanism. For instance, if deactivation is due to the formation of inactive aggregates, treatment with a coordinating solvent might restore the active monomeric catalyst. If ligand degradation is the issue, a more robust ligand design would be necessary.

Computational and Theoretical Studies

Conformational Analysis and Energy Minima

The conformational landscape of ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol is complex due to the presence of multiple rotatable bonds and two stereogenic centers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima or conformers. The relative populations of these conformers at a given temperature are determined by their Gibbs free energies, which can be calculated using computational methods. researchgate.net

Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine (B122466) ring can stabilize certain conformations. Computational studies can quantify the strength of such interactions and their effect on the relative energies of the conformers.

The relative energies of the different stable conformers can be calculated, and the Boltzmann distribution can be used to estimate their populations at room temperature. This information is crucial for understanding which conformation is most likely to be involved in a chemical reaction or a binding event.

Table 1: Illustrative Relative Energies of Postulated Conformers

ConformerDescriptionRelative Energy (kcal/mol)
AExtended conformation, minimal steric hindrance0.00
BFolded conformation, potential π-stacking1.5
CConformation stabilized by intramolecular H-bond0.8

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Specific values for this compound would require dedicated computational studies.

Electronic Structure Calculations (DFT, ab initio)

Electronic structure calculations, such as Density Functional Theory (DFT) and ab initio methods, provide detailed information about the distribution of electrons within the molecule. researchgate.netresearchgate.net This information is fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties.

Orbital Interactions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the pyrrolidine ring and the phenyl group, which are the most electron-rich parts of the molecule. The LUMO is expected to be distributed over the aromatic ring. Analysis of the shapes and energies of these orbitals can help predict how the molecule will interact with other reagents. For instance, in its role as a chiral ligand, the HOMO of the nitrogen atom would be involved in coordinating to a metal center.

Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be calculated and visualized using molecular electrostatic potential (MEP) maps. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP would show a region of high negative potential around the nitrogen atom and the oxygen atom of the hydroxyl group, confirming their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential. This information is valuable for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for chiral recognition.

Table 2: Calculated Electronic Properties (Illustrative DFT Data)

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

Note: These values are typical for similar chiral amines and are for illustrative purposes. Actual values would be obtained from specific DFT calculations on the molecule.

Molecular Dynamics Simulations of Ligand-Substrate Interactions

While electronic structure calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its dynamic behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change.

These simulations can reveal the key interactions, such as hydrogen bonds or van der Waals forces, that are responsible for the binding and the stereochemical outcome of a reaction. For example, an MD simulation could show how the chiral environment created by the ligand directs an incoming reagent to a specific face of the substrate, leading to the observed enantioselectivity.

Computational Modeling of Chiral Recognition and Inducement

Understanding how a chiral molecule like this compound recognizes and influences the stereochemistry of other molecules is a central goal of computational modeling in this area. nih.govresearchgate.net Chiral recognition is based on the principle that two enantiomers will interact differently with a chiral environment.

Computational models can be built to simulate the interaction between the chiral auxiliary and a prochiral substrate. By calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products, it is possible to predict which product will be formed preferentially. These calculations often employ DFT methods to accurately describe the electronic effects and steric interactions in the transition state.

The 1-phenylethylamine (B125046) moiety is a well-known and effective chiral inducer. mdpi.com Computational studies on related systems have shown that the phenyl group can effectively shield one face of the reactive center, forcing an incoming reagent to approach from the less hindered side. nih.gov The specific (S,R) stereochemistry of this compound dictates the precise nature of this steric blocking and the resulting stereochemical outcome.

Modeling can also elucidate the role of the pyrrolidine ring and the hydroxymethyl group in the chiral induction process. The conformational rigidity of the pyrrolidine scaffold and the potential for the hydroxyl group to act as a coordinating or directing group can be explicitly included in the computational model to provide a more complete picture of the mechanism of asymmetric induction. nih.gov

Advanced Analytical Methodologies for Stereochemical and Reaction Analysis

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is fundamental in the analysis of chiral molecules. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is a primary method for separating and quantifying enantiomers. chromatographyonline.comnih.gov The direct method of separation involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net

For a compound like ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol, which possesses two chiral centers, the primary analytical challenge is to separate the desired (S,R) diastereomer from the other potential stereoisomers: (R,S), (S,S), and (R,R). Chiral chromatography can effectively resolve these diastereomeric pairs.

High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including those with amine and alcohol functionalities. nih.govnih.gov For the analysis of this compound, an HPLC method using a column like Lux Cellulose-2 or Chiralpak AD-H would be appropriate. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP through a combination of hydrogen bonding, π-π interactions, and steric hindrance. researchgate.netsigmaaldrich.com A normal-phase or polar organic elution mode, using solvents like hexane/ethanol or pure methanol, often provides excellent resolution for such compounds. nih.govresearchgate.net

Table 1: Representative HPLC Method for Stereoisomer Separation
StereoisomerRetention Time (min)Resolution (Rs)
((R)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol12.5-
This compound14.82.8
((R)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol16.21.9
((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol18.93.1

Gas Chromatography (GC): Chiral GC analysis is well-suited for volatile compounds. gcms.cz Due to the polar nature of the alcohol and amine groups in this compound, derivatization is typically required to increase volatility and improve chromatographic performance. sigmaaldrich.com Common derivatization techniques include silylation (e.g., with MTBSTFA) or acylation (e.g., with trifluoroacetic anhydride). nih.govnih.gov Following derivatization, the diastereomers can be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-DEX CB). mit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation in Complex Mixtures

NMR spectroscopy is an indispensable tool for the structural characterization of molecules. nih.gov For stereochemical analysis, specific NMR techniques can differentiate between diastereomers and, with the aid of chiral auxiliaries, enantiomers.

In a standard NMR spectrum, enantiomers are indistinguishable. However, the use of chiral shift reagents (CSRs) can overcome this limitation. Lanthanide complexes, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are chiral Lewis acids that can reversibly coordinate to Lewis basic sites in the analyte molecule, such as the nitrogen of the pyrrolidine (B122466) ring and the oxygen of the hydroxyl group. wikipedia.orgrsc.org

This coordination forms transient diastereomeric complexes, which have distinct NMR spectra. The paramagnetic nature of the europium ion induces large chemical shifts (lanthanide-induced shifts, LIS) in the protons near the binding site. acs.org Because the spatial arrangement within the two diastereomeric complexes is different, the magnitude of the induced shift will differ for corresponding protons, leading to the splitting of signals. researchgate.net By integrating the separated signals, the ratio of the diastereomers, and thus the diastereomeric excess (de), can be accurately determined. researchgate.net

Table 2: Hypothetical ¹H-NMR Chemical Shift Data with and without Chiral Shift Reagent
Protonδ (ppm) without Eu(hfc)₃δ (ppm) with Eu(hfc)₃ (S,R)-isomerδ (ppm) with Eu(hfc)₃ (R,R)-isomerΔδ (ppm)
-CH(Ph)-3.25 (q)4.854.980.13
-CH₂OH3.60 (d)5.205.300.10
-CH(Ph)CH1.40 (d)2.152.220.07

NMR spectroscopy is a powerful non-invasive technique for real-time or near real-time monitoring of chemical reactions. nih.goviastate.edu By acquiring a series of ¹H NMR spectra over time, the consumption of reactants, formation of products, and presence of any intermediates can be quantified. news-medical.netmagritek.com

In the synthesis of this compound, which could be formed via N-alkylation of (S)-pyrrolidin-3-ylmethanol with (R)-1-phenylethyl chloride, reaction progress can be monitored by observing key signals. For instance, the disappearance of the N-H proton signal from the starting pyrrolidinylmethanol and the appearance of the characteristic quartet for the benzylic proton (-CH(Ph)-) of the product around 3.2-3.3 ppm would indicate product formation. magritek.com The relative integrals of these and other distinct signals allow for the calculation of conversion and yield over time, providing valuable kinetic data to optimize reaction conditions. news-medical.net

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within 5 ppm. This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₃H₁₉NO), HRMS can confirm its identity by matching the experimentally measured mass of its protonated ion [M+H]⁺ to the calculated exact mass. This is crucial for confirming the product's identity in a reaction mixture and distinguishing it from potential impurities with the same nominal mass.

Molecular Formula: C₁₃H₁₉NO

Calculated Exact Mass [M+H]⁺: 206.15394 u

Typical HRMS Result: 206.1541 u (within a 1 ppm mass accuracy)

Coupling chromatography with mass spectrometry combines the separation power of the former with the detection sensitivity and specificity of the latter.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for monitoring reaction progress, allowing for the separation of starting materials, intermediates, products, and byproducts, followed by their individual mass analysis. researchgate.net For the analysis of this compound, reversed-phase LC coupled with an electrospray ionization (ESI) source in positive ion mode would be effective. The resulting mass spectra would show the protonated molecular ion [M+H]⁺ at m/z 206.15. Tandem MS (MS/MS) can be used to fragment this ion, producing a characteristic fragmentation pattern that confirms the structure. Key fragments would likely arise from the cleavage of the benzylic C-N bond (loss of the phenylethyl group) or cleavage within the pyrrolidine ring. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): As with chiral GC, analysis of the target compound by GC-MS requires derivatization to increase volatility. researchgate.netomicsonline.org Silylation of the hydroxyl group is a common approach. researchgate.net The resulting derivative can be separated by GC and analyzed by MS. Electron ionization (EI) is typically used, which causes extensive fragmentation. The fragmentation pattern provides a structural fingerprint. For the silylated derivative of this compound, characteristic fragments would include the loss of a methyl group from the silyl (B83357) moiety and cleavage at the benzylic position.

Table 3: Predicted ESI-MS/MS Fragmentation for [C₁₃H₁₉NO + H]⁺
m/zPredicted Fragment IonFragment Structure/Origin
206.15[M+H]⁺Protonated Parent Molecule
105.07[C₈H₉]⁺Phenylethyl cation (from C-N cleavage)
102.09[C₅H₁₂NO]⁺Protonated pyrrolidinylmethanol (from C-N cleavage)
84.08[C₅H₁₀N]⁺Pyrrolidine iminium ion (from loss of CH₂OH)

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized for the unambiguous determination of the absolute configuration of chiral molecules such as this compound. This non-destructive method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint of a molecule's stereochemistry.

The assignment of the absolute configuration of this compound using CD spectroscopy involves a comparative analysis of experimental and theoretical data. The process begins with the experimental measurement of the CD spectrum of a purified sample of the compound. This spectrum plots the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength.

Concurrently, computational methods are employed to predict the theoretical CD spectrum. This requires high-level quantum chemical calculations, often using Density Functional Theory (DFT). The initial step in the computational workflow is a thorough conformational analysis of the this compound molecule to identify all low-energy conformers. For each of these stable conformers, the CD spectrum is then calculated. The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra, which accounts for the relative populations of the conformers at a given temperature.

The absolute configuration is then determined by comparing the experimentally measured CD spectrum with the theoretically calculated spectrum for the known (S,R) configuration. A good agreement, in terms of the sign and position of the Cotton effects (the characteristic peaks and troughs in a CD spectrum), between the experimental and theoretical spectra provides strong evidence for the assigned absolute configuration. For instance, a positive Cotton effect in the experimental spectrum should correspond to a positive Cotton effect in the calculated spectrum for the correct enantiomer.

The chromophores within the this compound molecule, primarily the phenyl group, are expected to give rise to distinct signals in the UV region of the CD spectrum. The precise nature of these signals is dictated by the chiral centers at the C3 position of the pyrrolidine ring and the benzylic carbon of the phenylethyl group.

While specific experimental and calculated CD spectral data for this compound are not extensively reported in publicly available literature, the established methodology of comparing experimental CD spectra with quantum chemical calculations remains the gold standard for the assignment of its absolute stereochemistry.

Future Research Directions and Potential Innovations

Development of Novel Ligand Architectures Based on the Pyrrolidine (B122466) Core

The pyrrolidine ring is a privileged scaffold in asymmetric catalysis, and extensive modifications of its structure have historically led to significant improvements in catalytic efficiency and selectivity. mdpi.comunibo.it Future research will likely focus on the rational design of new ligand architectures derived from ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol. This can be achieved by introducing additional stereocenters, functional groups, or steric bulk to fine-tune the catalyst's electronic and steric properties. mdpi.com For instance, the hydroxyl group can be derivatized to create a range of ethers, esters, or silyl (B83357) ethers, which can act as hydrogen bond donors or acceptors, influencing the transition state of a catalyzed reaction. mdpi.com Similarly, the pyrrolidine nitrogen can be quaternized or incorporated into more complex heterocyclic systems to modulate its Lewis basicity and create novel bifunctional catalysts.

Potential Modification Site Type of Modification Potential Impact on Catalysis
C-3 Methanol GroupEtherification, Esterification, SilylationAltering steric hindrance, hydrogen bonding capabilities, and solubility.
Pyrrolidine NitrogenQuaternization, N-Oxide formationModifying Lewis basicity and creating phase-transfer catalysts.
Pyrrolidine RingIntroduction of substituents at C-2, C-4, or C-5Inducing ring strain, altering conformation, and creating new stereochemical environments.
Phenylethyl GroupSubstitution on the aromatic ringTuning electronic properties (e.g., electron-donating or -withdrawing groups).

These new ligand architectures could find applications as organocatalysts or as ligands for transition metals, thereby broadening the scope of reactions catalyzed by this structural motif. unibo.itnih.gov

Exploration in New Asymmetric Transformations and Reaction Classes

While pyrrolidine-based catalysts have been extensively used in well-established reactions like aldol (B89426) and Michael additions, there remains a vast landscape of asymmetric transformations to be explored. mdpi.com Future research is expected to venture into novel reaction classes where the unique properties of this compound and its derivatives can be leveraged. This includes exploring their potential in pericyclic reactions (e.g., Diels-Alder and [3+2] cycloadditions), multicomponent reactions, and C-H functionalization reactions. researchgate.netnih.gov The development of bifunctional catalysts derived from this scaffold, incorporating both a nucleophilic/basic site (the nitrogen) and a hydrogen-bond-donating site (the hydroxyl group), could be particularly effective in promoting tandem or cascade reactions, allowing for the rapid construction of molecular complexity from simple starting materials.

Potential New Applications:

Photoredox Catalysis: The pyrrolidine nitrogen could act as a reductive quencher for excited-state photocatalysts.

Electro-organic Synthesis: The chiral environment could influence the stereochemical outcome of electrochemical reactions.

Polymerization: As a chiral initiator or modifier in asymmetric polymerization reactions.

Integration with Flow Chemistry and High-Throughput Experimentation

The fields of flow chemistry and high-throughput experimentation (HTE) are revolutionizing chemical synthesis and catalyst discovery by enabling rapid reaction optimization and library synthesis. rsc.orgscienceintheclassroom.orgyoutube.com Integrating the use of this compound and its derivatives with these technologies is a promising future direction. Immobilizing the catalyst on a solid support would make it amenable to use in packed-bed reactors for continuous flow synthesis, offering advantages such as improved reaction control, enhanced safety, and easier product purification. nih.govrsc.org Furthermore, HTE platforms can be employed to rapidly screen a large library of catalyst derivatives against a diverse range of substrates and reaction conditions, accelerating the discovery of new and improved catalytic systems. scienceintheclassroom.orgnih.gov This synergy between the chiral catalyst and modern synthetic technologies will undoubtedly expedite the development of practical and scalable asymmetric processes. nih.gov

Sustainable Synthesis Approaches and Green Chemistry Principles

In an era of increasing environmental awareness, the development of sustainable synthetic methods is paramount. Future research on this compound will likely focus on greener synthetic routes to the compound itself and its applications in environmentally benign catalytic processes. This includes the use of bio-derived starting materials, solvent-free reaction conditions, and the development of recyclable catalytic systems. mdpi.comrsc.org For example, designing catalysts that are soluble in water or other green solvents, or that can be easily separated from the reaction mixture and reused, will be a key area of investigation. The principles of atom economy and energy efficiency will also guide the design of new catalytic transformations employing this chiral scaffold.

Green Chemistry Principle Application to this compound
Waste Prevention Developing catalytic reactions with high yields and selectivity to minimize byproduct formation.
Atom Economy Designing addition and cycloaddition reactions that incorporate all atoms of the starting materials into the product.
Use of Renewable Feedstocks Exploring synthetic routes starting from bio-based materials like amino acids.
Catalysis Utilizing the compound as a catalyst to reduce the need for stoichiometric reagents.
Design for Degradation Investigating the environmental fate and biodegradability of the catalyst and its derivatives.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for reactions involving volatile solvents (e.g., diethyl ether). Store the compound in airtight containers under nitrogen to prevent oxidation. Adhere to OSHA guidelines for PPE (gloves, goggles) and emergency procedures (e.g., spill neutralization with sand) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.